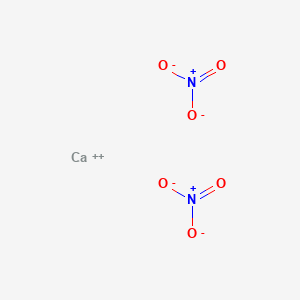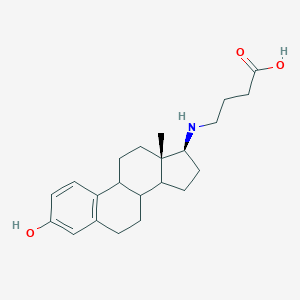
2-アミノ-3,4,5,6-テトラフルオロ安息香酸
説明
2-Amino-3,4,5,6-tetrafluorobenzoic acid is an organic compound with the molecular formula C7H3F4NO2. It is a derivative of benzoic acid, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the second carbon atom. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and stability.
科学的研究の応用
2-Amino-3,4,5,6-tetrafluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. Its fluorinated structure can enhance binding affinity and specificity in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings that benefit from the unique properties imparted by fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method is the direct fluorination of 2-Aminobenzoic acid using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-3,4,5,6-tetrafluorobenzoic acid may involve multi-step processes starting from readily available precursors. For example, the synthesis might begin with the nitration of tetrafluorobenzene to form 2,3,4,5-tetrafluoronitrobenzene, followed by reduction to the corresponding amine and subsequent carboxylation to yield the final product. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized catalysts.
Types of Reactions:
Substitution Reactions: Due to the presence of fluorine atoms, 2-Amino-3,4,5,6-tetrafluorobenzoic acid can undergo nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols, which can replace one or more fluorine atoms under appropriate conditions.
Reduction Reactions: The compound can be reduced to form various derivatives. For instance, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) are used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products may include substituted benzoic acids with various functional groups replacing the fluorine atoms.
Reduction Products: Reduced forms such as 2-Amino-3,4,5,6-tetrafluorobenzyl alcohol.
Oxidation Products: Oxidized derivatives like 2-Nitro-3,4,5,6-tetrafluorobenzoic acid.
作用機序
The mechanism of action of 2-Amino-3,4,5,6-tetrafluorobenzoic acid depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity through increased hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
2,3,4,5-Tetrafluorobenzoic acid: Lacks the amino group, making it less reactive in certain substitution reactions.
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
2,3,4,5,6-Pentafluorobenzoic acid: Contains an additional fluorine atom, which can further influence its reactivity and stability.
Uniqueness: 2-Amino-3,4,5,6-tetrafluorobenzoic acid is unique due to the combination of an amino group and multiple fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications.
特性
IUPAC Name |
2-amino-3,4,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGPAMLXMBLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350820 | |
| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-42-0 | |
| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3,4,5,6-tetrafluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-Amino-3,4,5,6-tetrafluorobenzoic acid?
A1: 2-Amino-3,4,5,6-tetrafluorobenzoic acid exhibits a distinct crystal structure. The asymmetric unit comprises four independent molecules with similar conformations []. This suggests potential complexity in solid-state interactions and packing.
Q2: How does 2-Amino-3,4,5,6-tetrafluorobenzoic acid interact within its crystal lattice?
A2: The molecule engages in both intramolecular and intermolecular hydrogen bonding. The amine hydrogen atoms form N—H⋯Ocarboxyl hydrogen bonds, contributing to the molecule's structural stability. Furthermore, intermolecular O—H⋯Ocarboxyl hydrogen bonds and N—H⋯F associations contribute to the formation of ribbon-like structures along the a-axis of the crystal lattice [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















